(Z)-N-(2-Hydroxyethyl)docos-13-enamide
Overview
Description
Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca2+ channels in skeletal muscle membranes.
Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca
Scientific Research Applications
Hypolipidemic and Liver Protective Effects : (Z)-N-(2-Hydroxyethyl) docos-13-enamide exhibits a hypolipidemic effect, reducing serum lipid levels, restraining hepatic fatty deposition, and protecting the liver in hyperlipidemic golden hamsters (Shen et al., 2012).
Stereoselective Synthesis : Z-enamides, including (Z)-N-(2-Hydroxyethyl)docos-13-enamide, are useful for stereoselective synthesis, offering ease of use in various synthetic applications. For instance, they can be used in the synthesis of Z-Enamides through heterogeneous gold-catalyzed hydrogenation of ynamides (Lin et al., 2019).
Synthesis of Bioactive Compounds : Enamides serve as versatile precursors for the synthesis of various bioactive compounds. This includes their application in additive-free, visible-light-enabled decarboxylative alkylation (Su et al., 2021).
Antibacterial Activity : Compounds like this compound have shown antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus (Banday & Rauf, 2009).
Synthesis of Complex Organic Molecules : They are employed in the synthesis of complex organic molecules, such as in the stereospecific synthesis of Z-enamides using isoxazoles as electrophiles (Debbarma et al., 2019).
Research in Steroid Hormones : These compounds are also used in researching the effects of steroid hormones on the body, as seen in the improved synthesis of 13-epi-androstanes and 13-epi-oestranes (Boar et al., 1977).
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)docos-13-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYSMGXRWBTMRZ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276553 | |
Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18190-74-4 | |
Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18190-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-N-(2-Hydroxyethyl)docos-13-enamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N-(2-hydroxyethyl)docos-13-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the study regarding the effects of (Z)-N-(2-Hydroxyethyl)docos-13-enamide on hyperlipidemic golden hamsters?
A1: The study [] demonstrated that oral administration of this compound exhibited several beneficial effects in a hyperlipidemic golden hamster model:
- Hypolipidemic effect: The compound effectively reduced serum lipid levels in the hamsters. []
- Reduced hepatic lipid accumulation: It mitigated the buildup of lipids in the liver, suggesting a protective effect against fatty liver disease. []
- Improved liver function markers: Treatment with the compound led to a decrease in serum ALT and AST levels, indicating improved liver function. []
- Antioxidant activity: It reduced hepatic MDA (malondialdehyde) levels, a marker of oxidative stress, and increased hepatic SOD (superoxide dismutase) activity, an antioxidant enzyme. []
Q2: What are the limitations of the current research on this compound?
A2: While the study provides promising initial findings, it acknowledges the need for further investigation, particularly regarding:
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